
N-((Ethylnitrosoamino)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Ethylnitrosoamino)methyl)benzamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is a benzamide derivative, characterized by the presence of an ethylnitrosoamino group attached to the benzamide structure
Preparation Methods
The synthesis of N-((Ethylnitrosoamino)methyl)benzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient. The reaction conditions involve the use of ultrasonic irradiation, which enhances the reaction rate and yield. The advantages of this method include the use of a reusable catalyst, low reaction times, and an eco-friendly process.
Chemical Reactions Analysis
N-((Ethylnitrosoamino)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-((Ethylnitrosoamino)methyl)benzamide has several scientific research applications. It is used in the synthesis of novel benzamide compounds, which have been shown to exhibit antioxidant and antibacterial activities . These compounds are tested for their in vitro growth inhibitory activity against different bacteria, making them potential candidates for the development of new antibacterial agents. Additionally, benzamide derivatives are used in the pharmaceutical industry for the synthesis of therapeutic agents, including drugs for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .
Mechanism of Action
The mechanism of action of N-((Ethylnitrosoamino)methyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. For example, benzamide derivatives have been shown to exhibit anti-inflammatory and analgesic activities by inhibiting enzymes involved in the inflammatory response . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application.
Comparison with Similar Compounds
N-((Ethylnitrosoamino)methyl)benzamide can be compared with other similar compounds, such as N-methylbenzamide and N,N-dialkyl benzamides These compounds share a common benzamide structure but differ in the substituents attached to the amide nitrogen The unique presence of the ethylnitrosoamino group in this compound distinguishes it from other benzamide derivatives
Similar Compounds::- N-methylbenzamide
- N,N-dialkyl benzamides
- N-ethyl-N-(benzoylaminomethyl)nitrosoamine
Properties
CAS No. |
59665-03-1 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[[ethyl(nitroso)amino]methyl]benzamide |
InChI |
InChI=1S/C10H13N3O2/c1-2-13(12-15)8-11-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,14) |
InChI Key |
YMADBNHWFHXMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CNC(=O)C1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



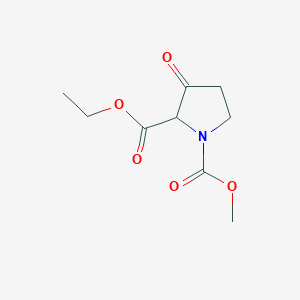

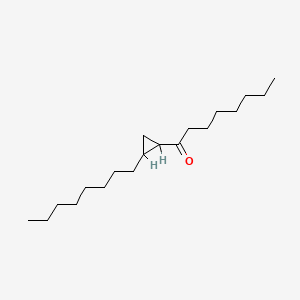
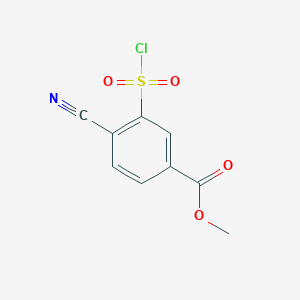
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
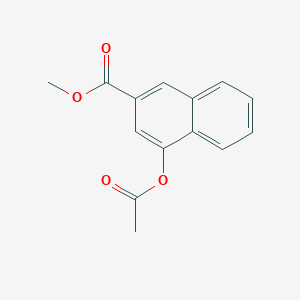
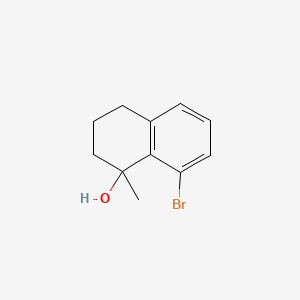
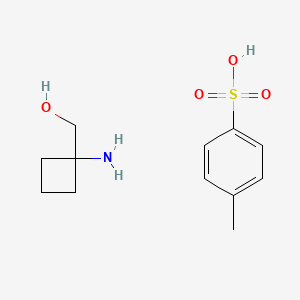
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)


![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)

